反式-2-(4-联苯基)乙烯基硼酸

描述

Synthesis Analysis

The synthesis of trans-2-(4-Biphenyl)vinylboronic acid involves the cross-coupling reaction of bis(pinacolato)diboron with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds . This reaction is carried out in the presence of PdCl2 (PPh3)2-2PPh3 (3 mol%) and KOPh in toluene or K2CO3 in dioxane .Molecular Structure Analysis

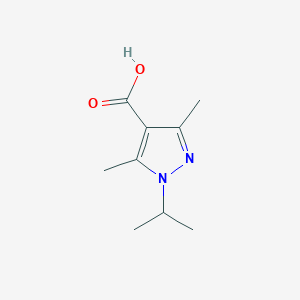

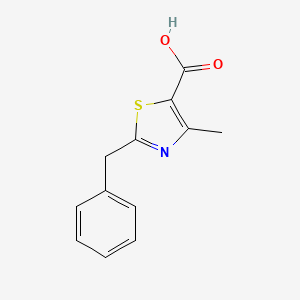

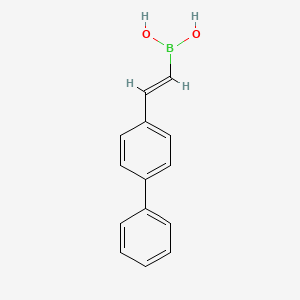

The molecular formula of trans-2-(4-Biphenyl)vinylboronic acid is C14H13BO2 . It has an average mass of 224.063 Da and a monoisotopic mass of 224.100861 Da .Chemical Reactions Analysis

Trans-2-(4-Biphenyl)vinylboronic acid can undergo various reactions. For instance, it can participate in Palladium (Pd)-catalyzed Suzuki-Miyaura coupling reactions and Rhodium (Rh)-catalyzed intramolecular amination of aryl azides . It can also be involved in diastereoselective synthesis via Pd-catalyzed Heck-Suzuki cascade reaction .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 439.3±48.0 °C at 760 mmHg, and a flash point of 219.5±29.6 °C . It has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 4.33 .科学研究应用

Organic Synthesis

trans-2-(4-Biphenyl)vinylboronic acid: is a valuable compound in organic synthesis. It can be used to introduce biphenyl motifs into molecules, which are crucial in the synthesis of complex organic compounds. Its boronic acid group is reactive towards Suzuki coupling reactions, allowing for the construction of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Catalysis

In catalysis, this compound serves as an organoboron reagent. It can participate in catalytic cycles to form C-C bonds, which is fundamental in the synthesis of various organic materials. The vinyl group in the compound can also engage in metathesis reactions, which are useful in polymer synthesis.

Material Science

The biphenyl structure of trans-2-(4-Biphenyl)vinylboronic acid contributes to the rigidity and thermal stability of materials. It’s used in the development of novel materials with specific optical properties, such as liquid crystals and organic light-emitting diodes (OLEDs).

Enzyme Inhibition

This compound has been studied for its inhibitory effects on carbonic anhydrase, an enzyme involved in respiration and pH regulation. It exhibits weak to moderate inhibitory activity, which could be beneficial in designing inhibitors for conditions like glaucoma and epilepsy .

Therapeutics

trans-2-(4-Biphenyl)vinylboronic acid: is also a potential inhibitor of fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are involved in pain, mood, and appetite regulation. Inhibiting FAAH could lead to new treatments for pain and anxiety disorders .

Sensor Technology

Due to its boronic acid moiety, trans-2-(4-Biphenyl)vinylboronic acid can be used in the development of chemical sensors. Boronic acids can form reversible covalent complexes with sugars, which is useful in the detection of glucose levels, playing a significant role in diabetes management.

Photophysics

The compound’s structure allows it to absorb and emit light, making it a candidate for study in photophysical applications. It can be used to understand the fundamental properties of light absorption, energy transfer, and emission in organic compounds.

Drug Design

Lastly, the biphenyl system in trans-2-(4-Biphenyl)vinylboronic acid is a common motif in drug molecules. Its presence in a compound can significantly affect the molecule’s binding affinity and specificity towards biological targets, which is crucial in the design of more effective drugs.

作用机制

Target of Action

Trans-2-(4-Biphenyl)vinylboronic acid, also known as (2-([1,1’-Biphenyl]-4-yl)vinyl)boronic acid, primarily targets two important enzymes: Carbonic Anhydrase and Fatty Acid Amide Hydrolase (FAAH) .

- Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes, including respiration, acid-base balance, and bone formation.

- Fatty Acid Amide Hydrolase (FAAH) : FAAH is involved in the breakdown of endocannabinoids, which are part of the body’s endocannabinoid system involved in various physiological processes .

Mode of Action

Trans-2-(4-Biphenyl)vinylboronic acid acts as an inhibitor for both Carbonic Anhydrase and FAAH . By binding to these enzymes, it prevents them from performing their normal function, thereby altering the physiological processes they are involved in.

Biochemical Pathways

Given its inhibitory action on carbonic anhydrase and faah, it can be inferred that it affects the biochemical pathways involving these enzymes .

Result of Action

The inhibition of Carbonic Anhydrase and FAAH by trans-2-(4-Biphenyl)vinylboronic acid can lead to alterations in the physiological processes these enzymes are involved in. For instance, inhibition of Carbonic Anhydrase can affect respiration and acid-base balance, while inhibition of FAAH can influence the endocannabinoid system .

Action Environment

The action, efficacy, and stability of trans-2-(4-Biphenyl)vinylboronic acid can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its ability to bind to its target enzymes. Additionally, factors such as temperature and pH can influence its stability and activity .

安全和危害

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

属性

IUPAC Name |

[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRGFVQIGQYKIL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421729 | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Biphenyl)vinylboronic acid | |

CAS RN |

352530-23-5 | |

| Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。